molecular formula C21H22FN3O4S B2745881 3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021111-17-0

3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2745881
CAS RN: 1021111-17-0
M. Wt: 431.48
InChI Key: OZOZHMCCBIVDEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a derivative of 1,3,8-triazaspiro[4.5]decane-2,4-dione . It has been identified as a novel delta opioid receptor-selective agonist chemotype .


Molecular Structure Analysis

The molecular structure of “3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” has been studied through single crystal X-ray crystallography and quantum chemical studies . In the crystal structures, molecules generate the same hydrogen-bonded centrosymmetric R 22 (8) synthon .


Chemical Reactions Analysis

The chemical reactions involving “3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” are not explicitly mentioned in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” are not explicitly mentioned in the available literature .

Scientific Research Applications

Supramolecular Outcomes of Fluorination

The study by Simić et al. (2021) quantitatively assesses the intermolecular interactions in spirohydantoin-based model compounds, including 3-(4-fluorobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione, revealing that fluorination leads to unique supramolecular architectures. These structures are characterized by hydrogen-bonded networks that are further stabilized by C–H⋯F interactions, contributing to three-dimensional networks. This research highlights the impact of fluorination on enhancing molecular interaction potentials, which is crucial for designing materials with desired physical and chemical properties (Simić et al., 2021).

Antimicrobial and Detoxification Applications

Ren et al. (2009) synthesized a new N-halamine precursor, structurally related to 3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, and bonded it onto cotton fabrics. This innovative approach showed significant antimicrobial efficacy against Staphylococcus aureus and Escherichia coli O157:H7. Additionally, the chlorinated fabrics demonstrated the ability to detoxify chemical mustard simulant to a less toxic derivative, showcasing the compound's potential in creating antimicrobial and detoxifying materials (Ren et al., 2009).

Safety and Hazards

The safety and hazards associated with “3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” are not explicitly mentioned in the available literature .

Future Directions

The future directions for research on “3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” are not explicitly mentioned in the available literature .

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-8-(4-methylphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O4S/c1-15-2-8-18(9-3-15)30(28,29)24-12-10-21(11-13-24)19(26)25(20(27)23-21)14-16-4-6-17(22)7-5-16/h2-9H,10-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOZHMCCBIVDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.